N,N-Dibutyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea
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Overview
Description
N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of N,N-dibutylurea with a suitable oxazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often optimized based on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The urea and oxazole moieties can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The urea and oxazole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives and oxazole-containing molecules, such as:
- N,N’-Dibutylthiourea
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 5-tert-Butyl-2-hydroxybenzaldehyde
Uniqueness
N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is unique due to its specific combination of urea and oxazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
55861-79-5 |
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Molecular Formula |
C16H29N3O2 |
Molecular Weight |
295.42 g/mol |
IUPAC Name |
1,1-dibutyl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C16H29N3O2/c1-6-8-10-19(11-9-7-2)15(20)17-14-12-13(21-18-14)16(3,4)5/h12H,6-11H2,1-5H3,(H,17,18,20) |
InChI Key |
NLMGWYOTALDKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
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